2-[(4-Fluorobenzyl)amino]acetonitrile 2-[(4-Fluorobenzyl)amino]acetonitrile
Brand Name: Vulcanchem
CAS No.: 63086-22-6
VCID: VC6018058
InChI: InChI=1S/C9H9FN2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,12H,6-7H2
SMILES: C1=CC(=CC=C1CNCC#N)F
Molecular Formula: C9H9FN2
Molecular Weight: 164.183

2-[(4-Fluorobenzyl)amino]acetonitrile

CAS No.: 63086-22-6

Cat. No.: VC6018058

Molecular Formula: C9H9FN2

Molecular Weight: 164.183

* For research use only. Not for human or veterinary use.

2-[(4-Fluorobenzyl)amino]acetonitrile - 63086-22-6

Specification

CAS No. 63086-22-6
Molecular Formula C9H9FN2
Molecular Weight 164.183
IUPAC Name 2-[(4-fluorophenyl)methylamino]acetonitrile
Standard InChI InChI=1S/C9H9FN2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,12H,6-7H2
Standard InChI Key QNZBSRVSEANUKH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNCC#N)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-[(4-Fluorobenzyl)amino]acetonitrile comprises a benzyl group substituted with a fluorine atom at the para position, an amine group (-NH-), and an acetonitrile group (-C≡N). The fluorobenzyl moiety enhances lipophilicity and electronic effects, which influence reactivity and biological interactions . The nitrile group’s strong electron-withdrawing nature polarizes the molecule, facilitating nucleophilic attacks at the α-carbon.

Table 1: Physicochemical Properties of 2-[(4-Fluorobenzyl)amino]acetonitrile

PropertyValueSource
Molecular FormulaC₉H₉FN₂
Molecular Weight164.18 g/mol
Density~1.25 g/cm³ (estimated)
Boiling PointNot reported
Melting PointNot reported

Electronic and Steric Effects

The fluorine atom’s electronegativity induces electron-withdrawing effects, stabilizing the benzyl ring through resonance and inductive mechanisms. This stabilization impacts the amine group’s basicity, reducing its pKa compared to non-fluorinated analogs . The nitrile group’s linear geometry minimizes steric hindrance, enabling efficient participation in reactions such as cycloadditions and nucleophilic substitutions .

Synthesis Methods

Primary Synthesis Route

The compound is synthesized via the reaction of 4-fluorobenzylamine with acetonitrile under controlled conditions. A representative procedure involves heating equimolar quantities of 4-fluorobenzylamine and acetonitrile at 70°C for 6–8 hours. The reaction proceeds through nucleophilic substitution, where the amine attacks the nitrile’s electrophilic carbon, followed by proton transfer to yield the product.

Table 2: Optimal Synthesis Conditions

ParameterValue
Temperature70°C
Reaction Time6–8 hours
SolventNone (neat conditions)
YieldNot reported

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

The compound’s nitrile and amine groups enable its use in constructing nitrogen-containing heterocycles. For example, reacting it with α-halo oximes in the presence of acid uptake agents yields hydroxyimino-substituted derivatives, which cyclize under acidic conditions to form pyrazines . Such reactions are critical for synthesizing pharmaceuticals, including antipsychotics and antivirals.

Functional Group Transformations

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids or amides using acidic or basic conditions, expanding utility in peptide synthesis.

  • Reductive Amination: The primary amine may undergo reductive amination with ketones or aldehydes to form secondary amines, enhancing molecular complexity .

Medicinal Chemistry Relevance

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: The para-fluorine enhances lipid solubility and alters electronic interactions with biological targets, improving pharmacokinetics .

  • Nitrile Functionality: The nitrile group may act as a hydrogen bond acceptor, influencing binding to enzymatic active sites.

Spectroscopic Characterization

Predicted Spectral Data

While experimental data for 2-[(4-Fluorobenzyl)amino]acetonitrile are scarce, analogous compounds provide insights:

  • IR Spectroscopy: A strong absorption band near 2240 cm⁻¹ corresponds to the C≡N stretch.

  • ¹H NMR: Aromatic protons resonate at δ 7.2–7.4 ppm (doublets, J = 8.5 Hz), while the benzyl-CH₂-NH- group appears as a triplet near δ 3.8 ppm .

  • ¹³C NMR: The nitrile carbon resonates at δ 120–125 ppm, and the fluorinated aromatic carbons show splitting due to ¹³C-¹⁹F coupling .

Mass Spectrometry

The molecular ion peak (m/z 164.18) is expected in electron ionization (EI) mass spectra, with fragmentation pathways involving loss of HCN (27 Da) and the fluorobenzyl group.

Future Research Directions

  • Pharmacological Profiling: Evaluate affinity for neurological targets (e.g., DAT, σ receptors) to assess therapeutic potential.

  • Synthetic Optimization: Develop catalytic methods to improve reaction yields and selectivity.

  • Metabolic Studies: Investigate stability in liver microsomes to guide drug design .

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